molecular formula C9H12ClNO B2749519 1-Amino-3-(3-chlorophenyl)propan-2-ol CAS No. 1225599-62-1

1-Amino-3-(3-chlorophenyl)propan-2-ol

Cat. No.: B2749519
CAS No.: 1225599-62-1
M. Wt: 185.65
InChI Key: OAVMFXCKGMAPQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-(3-chlorophenyl)propan-2-ol is an organic compound with the molecular formula C9H12ClNO and a molecular weight of 185.65 . It is an amino alcohol that consists of a 3-chlorophenyl group attached to a propan-2-ol chain with an amino group . The compound is typically stored at a temperature of 4°C and has a physical form of oil .


Molecular Structure Analysis

The IUPAC name of the compound is 1-amino-3-(3-chlorophenyl)-2-propanol . The InChI code is 1S/C9H12ClNO/c10-8-3-1-2-7(4-8)5-9(12)6-11/h1-4,9,12H,5-6,11H2 . The InChI key is OAVMFXCKGMAPQK-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 185.65 . It is stored at a temperature of 4°C . The compound is in the form of oil .

Scientific Research Applications

Conformational Analysis

A study by Nitek et al. (2020) delves into the conformational analyses of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, characterized by X-ray diffraction. This research highlights the crystal structures and conformations of these compounds, underscoring their relevance in structural chemistry and potential applications in designing materials with specific molecular orientations (Nitek, Marona, Waszkielewicz, Żesławska, & Kania, 2020).

Corrosion Inhibition

Gao, Liang, and Wang (2007) investigated the synthesis of tertiary amines, including derivatives similar to 1-Amino-3-(3-chlorophenyl)propan-2-ol, and their application as corrosion inhibitors for carbon steel. Their findings demonstrate the compounds' effectiveness in forming protective layers on metal surfaces, offering potential use in materials protection and industrial applications (Gao, Liang, & Wang, 2007).

Antifungal Activity

Research by Lima-Neto et al. (2012) on the synthesis of 1,2,3-Triazole derivatives and their in vitro antifungal evaluation against Candida strains identified compounds with halogen substitutions, demonstrating significant antifungal properties. This study opens avenues for further modifications to enhance drug efficacy, presenting a foundation for novel antifungal pharmaceuticals (Lima-Neto, Cavalcante, Srivastava, Mendonça Júnior, Wanderley, Neves, & Dos Anjos, 2012).

Cardioselectivity of Beta-Adrenoceptor Blocking Agents

A series of compounds including 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, studied by Rzeszotarski et al. (1979), were synthesized and evaluated for their affinity to beta-1 and beta-2 adrenoceptors. This work contributes to the understanding of cardioselectivity in beta-blockers, highlighting the potential for developing more targeted cardiac medications (Rzeszotarski, Gibson, Eckelman, & Reba, 1979).

Molecular Dynamics and Quantum Chemical Studies

Kaya and colleagues (2016) conducted quantum chemical and molecular dynamics simulation studies on the inhibition performances of various thiazole and thiadiazole derivatives against the corrosion of iron. These studies provide insights into the molecular interactions and effectiveness of such compounds as corrosion inhibitors, relevant for materials science and industrial applications (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).

Safety and Hazards

The compound should be handled with care. It is recommended to wear suitable gloves, protective clothing, and eye protection . The compound is not significantly toxic under normal conditions .

Future Directions

The compound’s structure and properties make it suitable for use in the development of potential therapeutic agents or as a building block for the synthesis of other bioactive molecules . This suggests potential future directions in medicinal chemistry and drug discovery.

Properties

IUPAC Name

1-amino-3-(3-chlorophenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c10-8-3-1-2-7(4-8)5-9(12)6-11/h1-4,9,12H,5-6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVMFXCKGMAPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.